REACTION_CXSMILES
|
C([Li])CCC.O1CCCC1.Br[C:12]1[CH:13]=[C:14]([O:20][CH3:21])[C:15]([O:18][CH3:19])=[CH:16][CH:17]=1.[S:22]1[CH:26]=[CH:25][C:24]([CH:27]=[O:28])=[CH:23]1>CCCCCC.O>[OH:28][CH:27]([C:24]1[CH:25]=[CH:26][S:22][CH:23]=1)[C:12]1[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[C:14]([O:20][CH3:21])[CH:13]=1
|
Name
|
|
Quantity
|
24 mL
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Type
|
reactant
|
Smiles
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C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
10.85 g
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Type
|
reactant
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Smiles
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BrC=1C=C(C(=CC1)OC)OC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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solvent
|
Smiles
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CCCCCC
|
Name
|
|
Quantity
|
5.61 g
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Type
|
reactant
|
Smiles
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S1C=C(C=C1)C=O
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Name
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|
Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
|
O
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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under cooling
|
Type
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ADDITION
|
Details
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are added
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Type
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EXTRACTION
|
Details
|
the mixture is extracted with ethyl acetate
|
Type
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CUSTOM
|
Details
|
The extract is dried
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C1=CC(=C(C=C1)OC)OC)C1=CSC=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |